8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride
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Overview
Description
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride is a chemical compound with the molecular formula C9H11FN2. It belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride typically involves the following steps:
Formation of the Benzodiazepine Core: This is achieved through a cyclization reaction involving a suitable precursor, such as an ortho-diamine and a ketone or aldehyde.
Fluorination: Introduction of the fluorine atom at the 8-position can be accomplished using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydrochloride Salt Formation: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation, alkylation, and acylation reactions are common.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides, acyl chlorides, and halogenating agents are employed under appropriate conditions.
Major Products
Oxidation: N-oxides.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzodiazepines depending on the reagent used.
Scientific Research Applications
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other central nervous system disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative effects.
Lorazepam: Known for its potent anxiolytic properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This fluorine substitution can enhance its binding affinity to the GABA receptor and improve its metabolic stability .
Properties
IUPAC Name |
8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;;/h1-2,5,11-12H,3-4,6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUVXAPDLRZDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=CC(=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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